![molecular formula C23H21FN4O3 B2482557 6-(4-fluorophenyl)-2-(2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one CAS No. 1113108-10-3](/img/structure/B2482557.png)
6-(4-fluorophenyl)-2-(2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one
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Description
Synthesis Analysis
The synthesis of related pyridazinone-based compounds typically involves strategic functionalization of the core pyridazinone structure to introduce various substituents that may alter or enhance the molecule's biological activity. For example, the discovery and optimization of a novel series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors utilized structure-based drug design techniques, highlighting the importance of the pyridazinone scaffold in medicinal chemistry (Kunitomo et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds containing pyridazinone and oxadiazole units often plays a critical role in their biological activity and interaction with biological targets. The structural optimization, guided by the analysis of X-ray crystal structures, is pivotal in enhancing the compound's efficacy and selectivity (Barlin et al., 1996).
Chemical Reactions and Properties
Pyridazinones and oxadiazoles participate in a variety of chemical reactions that allow for the diversification of their structures and the introduction of pharmacophore elements. For instance, the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids leads to the synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides, demonstrating the reactive versatility of these scaffolds (Ogurtsov et al., 2018).
Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of complex organic compounds, including pyridazinone derivatives and their analogs, plays a crucial role in the development of new pharmaceuticals and materials. Studies have demonstrated methodologies for synthesizing substituted imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyrimidines, and related structures, focusing on their potential as ligands for biological receptors or as intermediates in the synthesis of more complex molecules (Fookes et al., 2008). These synthetic routes often involve novel cyclization reactions, highlighting the chemical versatility of such compounds.
Biological and Medicinal Applications
Pyridazinone derivatives and related heterocyclic compounds have been extensively studied for their biological activities. They have been evaluated as potential anticancer, antiangiogenic, and antioxidant agents. For instance, novel 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives exhibited inhibitory effects on cancer cell viability and possessed significant antiangiogenic and antioxidant activities (Kamble et al., 2015). These findings underscore the potential of such compounds in cancer therapy and prevention.
Drug Delivery Systems
The development of effective delivery systems for hydrophobic antitumor candidates, including pyridazinone derivatives, is a critical area of research. An injectable formulation using block copolymer micelles for a model compound, demonstrating improved delivery, pharmacokinetics, and enhanced antitumor activity in vivo, represents a significant advancement in this field (Jin et al., 2015). This approach could be applicable to a wide range of hydrophobic drugs, improving their clinical efficacy and patient outcomes.
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-15(2)30-19-9-5-17(6-10-19)23-25-21(31-27-23)13-14-28-22(29)12-11-20(26-28)16-3-7-18(24)8-4-16/h3-12,15H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFICJUOBIRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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